molecular formula C10H10BrN3O B2447150 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine CAS No. 2105850-86-8

5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2447150
CAS No.: 2105850-86-8
M. Wt: 268.114
InChI Key: MPACSFYDKBVDDU-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromine atom and an ethyl group attached to a furan ring

Properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-5-13-10(14-6-9)12-3-1-8-2-4-15-7-8/h2,4-7H,1,3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPACSFYDKBVDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the furan ring can participate in various binding interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is unique due to the presence of both the bromine atom and the furan-3-yl ethyl group, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for diverse applications in medicinal chemistry, materials science, and biological studies.

Biological Activity

5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial, antiplasmodial, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10BrN3O\text{C}_9\text{H}_{10}\text{BrN}_3\text{O}

This compound features a pyrimidine core substituted with a bromine atom and a furan moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including those similar to this compound. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, particularly bromine, is often linked to enhanced antibacterial properties.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
5-Bromo-N-[2-(furan-3-yl)ethyl]...TBDTBD
Compound A0.0039S. aureus
Compound B0.025E. coli

Antiplasmodial Activity

Inhibition assays targeting Plasmodium falciparum kinases have been performed on various pyrimidine derivatives. For example, compounds structurally related to this compound demonstrated IC50 values indicating potent inhibition of key kinases involved in the malaria parasite's lifecycle. One study reported that certain derivatives had IC50 values as low as 223 nM against PfGSK3, suggesting that modifications at the furan position could enhance potency .

Table 2: Inhibitory Potency Against Plasmodium Kinases

Compound NameIC50 (nM)Target Kinase
5-Bromo-N-[2-(furan-3-yl)ethyl]...TBDPfGSK3
Compound C223PfGSK3
Compound D768PfPK6

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the furan ring may facilitate hydrogen bonding and hydrophobic interactions essential for binding to target sites on proteins involved in microbial resistance or parasitic survival.

Case Studies and Research Findings

Several studies have investigated the biological efficacy of pyrimidine derivatives:

  • Antimicrobial Efficacy : A study examining over 200 synthesized alkaloids found that compounds with similar structures exhibited significant antibacterial activity against various pathogens .
  • Antiplasmodial Screening : Another research effort focused on evaluating the antiplasmodial properties of pyrimidines, revealing promising results for compounds analogous to this compound in inhibiting malaria-related kinases .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a reductive amination approach may involve reacting 5-bromo-2-aminopyrimidine with furan-3-ylacetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under reflux in methanol . Reaction optimization should focus on temperature control (e.g., 23–60°C), solvent polarity, and stoichiometric ratios. Evidence from analogous pyridine derivatives shows that yields can exceed 80% when using excess aldehyde (1.2–1.5 eq) and maintaining anhydrous conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are essential to confirm substitution patterns. For instance, the furan ring protons typically appear as doublets (δ 6.2–7.4 ppm), while the pyrimidine NH2 group resonates near δ 5.5–6.0 ppm .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 282.03 for C10H10BrN3O) .
  • X-ray Crystallography: Resolve intermolecular interactions, such as hydrogen bonds between the pyrimidine amine and adjacent heteroatoms (e.g., N–H···N distances of ~2.50 Å) .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Perform reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., brominated intermediates) .
  • Waste Disposal: Quench residual bromine with sodium thiosulfate before aqueous disposal .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and regioselectivity in substitution reactions. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, reducing optimization time by 30–50% . Key parameters include:

  • Activation Energy Barriers: Identify favorable pathways (e.g., nucleophilic attack at C5 vs. C2 of pyrimidine).
  • Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. What strategies resolve contradictions in biological activity data for brominated pyrimidine derivatives?

Methodological Answer:

  • Dose-Response Curves: Assess activity across concentrations (e.g., 1–100 µM) to differentiate true bioactivity from assay artifacts .
  • Metabolic Stability Studies: Use liver microsomes to evaluate whether rapid degradation (e.g., CYP450-mediated dehalogenation) leads to false negatives .
  • Control Experiments: Include halogen-free analogs to isolate the role of bromine in observed effects .

Q. How do steric and electronic properties of the furan-3-yl ethyl group influence reactivity?

Methodological Answer:

  • Steric Effects: The ethyl linker reduces steric hindrance compared to bulkier substituents, enabling efficient cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Electronic Effects: The electron-rich furan ring enhances nucleophilic aromatic substitution at the pyrimidine’s C5 position. Hammett parameters (σ) for furan derivatives (~0.02) suggest mild electron donation .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol/water) to improve crystal growth. Slow evaporation at 4°C promotes lattice formation .
  • Polymorphism Screening: Test crystallization under varying pH (5–8) to isolate stable polymorphs.
  • Intermolecular Interactions: Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize hydrogen-bonded networks .

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